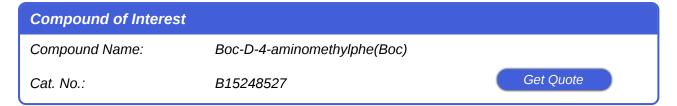


Technical Guide to the Spectroscopic Data of Boc-D-4-aminomethylphenylalanine Derivatives

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specifically requested compound, **Boc-D-4-aminomethylphe(Boc)**, is not readily available in public scientific databases or literature. This guide provides a detailed overview of the available data for the closest structural analogue, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, and presents representative spectroscopic data from a related parent compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, to serve as a reference.

Physicochemical Properties of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

While spectroscopic data is scarce, the physicochemical properties of the N-Fmoc protected version of the target molecule are well-documented. This compound is the most relevant analogue for which information is available.



Property	Value	
IUPAC Name	(2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid	
Synonyms	Fmoc-D-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-D-Phe-OH	
CAS Number	268731-06-2	
Molecular Formula	C30H32N2O6	
Molecular Weight	516.59 g/mol	
Appearance	White powder	

Representative Spectroscopic Data: N-(tert-Butoxycarbonyl)-L-phenylalanine

To provide a practical spectroscopic reference, data for N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is presented below. This compound shares the core Boc-protected amino acid structure but is the L-enantiomer and lacks the 4-aminomethyl group.

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of Boc-L-Phe-OH.

lon	Observed m/z
[M+H] ⁺	266.1
[M+Na] ⁺	288.1
[M-H] ⁻	264.1



Infrared (IR) Spectroscopy Data

The table below lists the major absorption bands and their corresponding functional group assignments for Boc-L-Phe-OH.

Wavenumber (cm ⁻¹)	Functional Group Assignment	
3300-2500	O-H stretch (Carboxylic acid)	
~3300	N-H stretch (Amide)	
~2980	C-H stretch (Aliphatic)	
~1710	C=O stretch (Carboxylic acid & Urethane)	
~1520	N-H bend (Amide II)	
~1160	C-O stretch (Urethane)	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectral data for Boc-L-Phe-OH is provided below. The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.4	Singlet	9Н	(CH₃)₃C- (Boc group)
~3.1	Multiplet	2H	β-CH² (Phenylalanine side chain)
~4.5	Multiplet	1H	α-CH (Phenylalanine backbone)
~5.1	Doublet	1H	N-H (Amide)
~7.3	Multiplet	5H	Aromatic protons (Phenyl ring)
~10.0	Broad Singlet	1H	O-H (Carboxylic acid)



General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Acid or base may be added to promote ionization.
- Instrumentation: The solution is infused into the ESI source of a mass spectrometer.[1] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[1][2]
- Ionization: A heated desolvation gas (typically nitrogen) is used to evaporate the solvent from the droplets.[1] As the droplets shrink, the charge density increases, leading to the ejection of gas-phase analyte ions.[2]
- Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio and detected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): For solid samples, the KBr pellet method is common.[3] A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder.[3] The mixture is then pressed under high pressure to form a transparent pellet.[3] Alternatively, a thin film can be cast from a solution onto an IR-transparent plate.[4][5]
- Background Spectrum: A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to correct for atmospheric and instrumental interferences.[6]
- Sample Analysis: The prepared sample is placed in the instrument's sample holder.[4][7] The sample is irradiated with a broad range of infrared frequencies, and the transmitted light is measured by a detector.[6][7]
- Data Processing: The instrument's software performs a Fourier transform on the raw data to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.



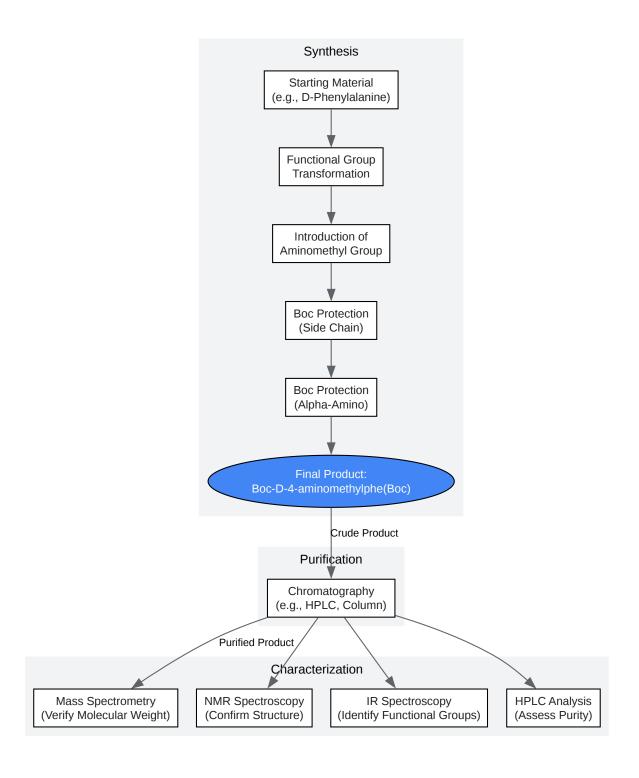
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a thin glass NMR tube.[8] The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.[8]
- Instrumentation: The NMR tube is placed in a spinner and inserted into the core of the NMR spectrometer, which contains a powerful superconducting magnet.[8][9]
- Data Acquisition: The sample is spun to average out magnetic field inhomogeneities. The
 instrument subjects the sample to a strong external magnetic field, causing the atomic nuclei
 with spin to align in specific spin states.[9][10] The sample is then irradiated with
 radiofrequency pulses, which excite the nuclei.[9] As the nuclei relax back to their ground
 state, they emit a signal that is detected by receiver coils.[8][9]
- Data Processing: The detected signal (Free Induction Decay) is converted into a frequencydomain spectrum via a Fourier transform, resulting in the familiar NMR spectrum of chemical shift versus intensity.

General Workflow for Synthesis and Characterization

The synthesis of a protected amino acid derivative like **Boc-D-4-aminomethylphe(Boc)** typically involves a multi-step process, followed by rigorous characterization to confirm its identity and purity.





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Caption: General workflow for the synthesis and characterization of a protected amino acid derivative.

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